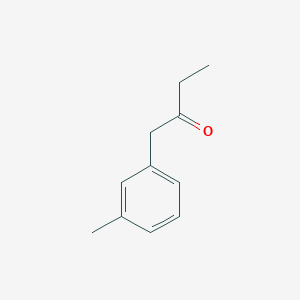

1-(3-Methylphenyl)butan-2-one

描述

1-(3-Methylphenyl)butan-2-one is a substituted aromatic ketone characterized by a butan-2-one backbone attached to a 3-methylphenyl group at the C1 position. The compound’s reactivity and physical properties are influenced by the electron-donating methyl group on the phenyl ring, which modulates steric and electronic effects .

属性

IUPAC Name |

1-(3-methylphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-11(12)8-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLJMLRYJDFTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)butan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 3-methylacetophenone with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

化学反应分析

Types of Reactions: 1-(3-Methylphenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Nitro, sulfo, or halo derivatives of the phenyl ring.

科学研究应用

Scientific Research Applications

1-(3-Methylphenyl)butan-2-one has diverse applications across various scientific domains:

Chemistry

- Intermediate in Organic Synthesis: The compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows it to participate in multiple chemical reactions, facilitating the development of new materials and drugs .

Biological Studies

- Enzyme-Catalyzed Reactions: Research indicates that this compound can be utilized in studies involving enzyme-catalyzed metabolic pathways. Its interaction with biological systems may provide insights into metabolic processes and enzyme specificity .

Pharmaceutical Development

- Therapeutic Potential: The compound is being investigated for its potential therapeutic properties. It may act as a precursor for developing new pharmaceuticals, particularly those targeting specific metabolic pathways or diseases .

Industrial Applications

- Fragrance and Flavor Industry: Due to its pleasant odor profile, this compound is employed in the production of perfumes and flavorings, contributing to the sensory attributes of consumer products .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

-

Study on Enzyme Interactions:

- A study published in a peer-reviewed journal explored how this compound interacts with specific enzymes involved in metabolic pathways, demonstrating its potential as a biochemical probe for understanding metabolic regulation .

-

Pharmaceutical Research:

- Research investigating the synthesis of novel drug candidates has highlighted the role of this compound as a versatile building block in drug development, particularly in creating compounds with enhanced biological activity .

- Fragrance Formulation Studies:

作用机制

The mechanism of action of 1-(3-Methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing metabolic and signaling pathways .

相似化合物的比较

3-(4-Methylphenyl)butan-2-one (CAS 59115-82-1)

1-(4-Iodophenyl)butan-2-one (CAS 918422-28-3)

- Structural Difference : A bulky iodine substituent replaces the methyl group.

- Impact : The electron-withdrawing iodine increases electrophilicity at the ketone group, making it more reactive in nucleophilic additions.

- Molecular Weight : 274.1 g/mol (significantly higher due to iodine’s atomic mass) .

Functional Group Variations

3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one

- Structural Difference : A sulfonyl group (-SO₂Ph) replaces the methylphenyl group.

- Impact : The sulfonyl group enhances stability and directs reactivity in asymmetric catalysis.

- Synthesis Yield : 84.1% via nucleophilic substitution using 1-bromo-3,3-dimethylbutan-2-one .

- Melting Point: 80–81°C, indicating higher crystallinity compared to non-sulfonylated analogs .

1-Hydroxy-1-(4-fluorophenyl)butan-2-one

- Structural Difference : A hydroxyl group is added at C1, creating a hydroxy ketone.

- Impact : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. Such derivatives are intermediates in pharmaceutical synthesis .

Physical Properties of Related Ketones

Pharmaceutical and Industrial Relevance

- Materials Science : The methylphenyl group’s aromaticity and hydrophobicity could stabilize polymers or coatings, as seen in analogs like 1-(2-Hydroxyphenyl)-3-methylbutan-1-one .

Research Findings and Limitations

- Crystallography: Hirshfeld surface analysis of analogs (e.g., 1-(4-(methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one) reveals intermolecular interactions dominated by H-bonding and van der Waals forces .

- Limitations : Direct data on 1-(3-Methylphenyl)butan-2-one is sparse; comparisons rely on extrapolation from structural analogs.

生物活性

1-(3-Methylphenyl)butan-2-one, also known as 3-methyl-1-phenyl-1-butanone, is an organic compound with the molecular formula CHO. This compound is characterized by a butanone backbone with a methyl group attached to the phenyl ring at the third position. It appears as a pale-yellow to yellow-brown liquid and has a molecular weight of 162.23 g/mol. Its synthesis typically involves methods such as Friedel-Crafts acylation, and it serves as an important intermediate in various chemical syntheses and biological studies .

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential therapeutic properties and its role in metabolic pathways.

The mechanism of action for this compound involves its interaction with specific enzymes and metabolic pathways. It may act as a substrate for enzymes involved in oxidation-reduction reactions, influencing metabolic processes and signaling pathways within biological systems. This interaction underscores its potential utility in pharmacological applications .

Pharmacological Properties

Research has indicated that compounds similar to this compound exhibit a range of pharmacological activities, including:

- Antioxidant Activity : The compound may help mitigate oxidative stress, which is implicated in various diseases.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers, which could be beneficial in treating conditions like diabetes .

Case Study: Zingerone Comparison

Zingerone (4-(4-hydroxy-3-methylphenyl)butan-2-one), a related compound, has been studied for its protective effects against diabetes. In a controlled study, zingerone was administered to diabetic rats, leading to significant improvements in oxidative stress markers and inflammation . The findings suggest that compounds with structural similarities to this compound might also exhibit beneficial effects on metabolic disorders.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Phenyl-2-butanone | Lacks methyl group | Different reactivity and potential therapeutic uses |

| 3-Methyl-1-phenyl-2-propanone | Shorter carbon chain | Variations in reactivity and biological effects |

| Zingerone | Hydroxy group added | Demonstrated antioxidant and anti-inflammatory effects |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Potential Therapeutic Applications : Its structural characteristics suggest possible roles in drug development for metabolic disorders.

- Toxicity Assessments : Preliminary assessments indicate low toxicity levels, making it a candidate for further pharmacological exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。